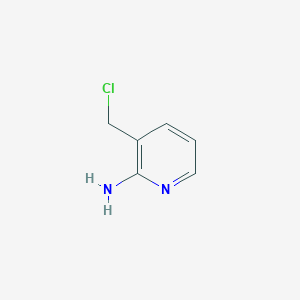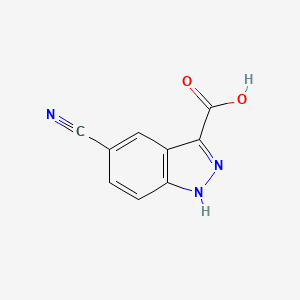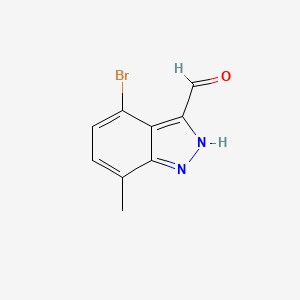
4-Bromo-7-methyl-1H-indazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-7-methyl-1H-indazole-3-carbaldehyde” is a derivative of indazole . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents . Indazole derivatives have a wide range of biological activities .
Synthesis Analysis
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . This has led to considerable attention in the field of medicinal chemistry . Various methods have been developed for the synthesis of indazole derivatives .
Molecular Structure Analysis
The molecular formula of “4-Bromo-7-methyl-1H-indazole-3-carbaldehyde” is C9H7BrN2O . Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring .
Chemical Reactions Analysis
Indazole derivatives are important building blocks for many bioactive natural products and commercially available drugs . They have attracted considerable attention from chemists due to their pharmacologically important scaffolds .
Physical And Chemical Properties Analysis
The molecular weight of “4-Bromo-7-methyl-1H-indazole-3-carbaldehyde” is 225.04 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass is 223.95853 g/mol .
Applications De Recherche Scientifique
Synthetic Approaches to Indazoles
Field
Chemistry of Heterocyclic Compounds
Summary
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Methods
The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Results
This review article gives a brief outline of optimized synthetic schemes with relevant examples .
Therapeutic Potential of Imidazole Containing Compounds
Field
Pharmacology and Medicinal Chemistry
Summary
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Results
This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .
Transition Metal Catalyzed Reactions
Field
Organic Chemistry
Summary
Transition metal catalyzed reactions are a key strategy in the synthesis of 1H- and 2H-indazoles .
Methods
The process involves the formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Results
This approach has been used to synthesize a wide variety of 1H-indazoles in good to excellent yields .
Development of New Drugs
Field
Pharmaceutical Chemistry
Summary
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Results
This review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .
Orientations Futures
Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, the development of novel indazole derivatives and the exploration of their biological activities is a promising area for future research .
Propriétés
IUPAC Name |
4-bromo-7-methyl-2H-indazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-2-3-6(10)8-7(4-13)11-12-9(5)8/h2-4H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUURLZOFXNRLOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=C(NN=C12)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-methyl-1H-indazole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Bromothien-2-yl)phenyl]ethanone](/img/structure/B1292515.png)
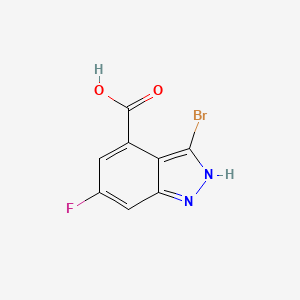
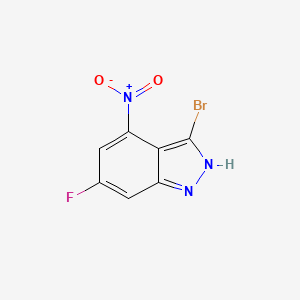
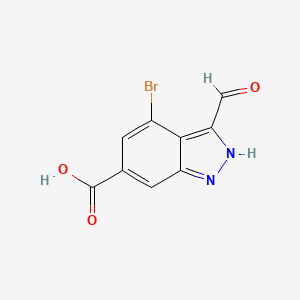
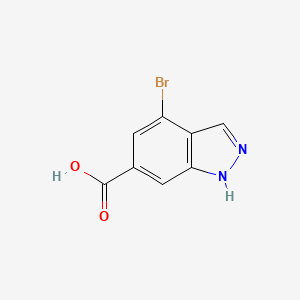
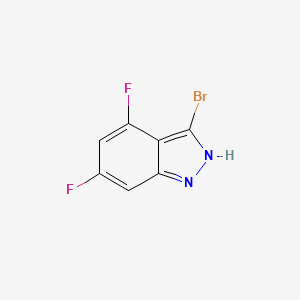
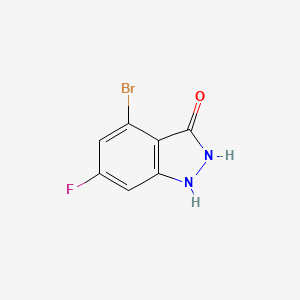
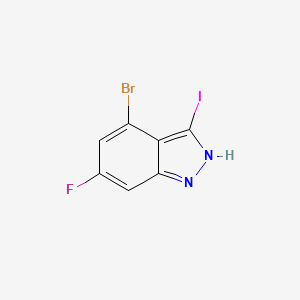
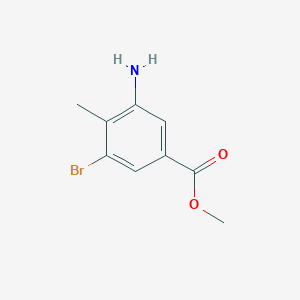


![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)
